molecular formula C26H44NNaO6S B1139276 Sodium tauroursodeoxycholate CAS No. 35807-85-3

Sodium tauroursodeoxycholate

Cat. No. B1139276
CAS RN: 35807-85-3
M. Wt: 521.69
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium tauroursodeoxycholate is a bile salt naturally present in the small bowel . It has been used as an anionic detergent and in studies to assess short-term feedback regulation of bile salt uptake in rodent liver .


Synthesis Analysis

Tauroursodeoxycholic acid (TUDCA) is a taurine conjugate of ursodeoxycholic acid (UDCA) . It has shown important anti-apoptotic and neuroprotective activities . TUDCA exerts its effects not only by regulating and inhibiting the apoptotic cascade, but also by reducing oxidative stress, protecting the mitochondria, producing an anti-neuroinflammatory action, and acting as a chemical chaperone to maintain the stability and correct folding of proteins .


Molecular Structure Analysis

The molecular structure of Sodium tauroursodeoxycholate has been studied from solid to liquid phase . Further studies have been conducted on the structure and composition of Sodium taurocholate micellar aggregates .


Chemical Reactions Analysis

TUDCA has been shown to have important anti-apoptotic and neuroprotective activities . It exerts its effects not only by regulating and inhibiting the apoptotic cascade, but also by reducing oxidative stress, protecting the mitochondria, producing an anti-neuroinflammatory action, and acting as a chemical chaperone to maintain the stability and correct folding of proteins .


Physical And Chemical Properties Analysis

Sodium tauroursodeoxycholate has a molecular formula of C26H44NNaO6S and a molecular weight of 521.69 . It is a highly hydrophilic tertiary bile acid .

Mechanism of Action

Target of Action

Sodium Tauroursodeoxycholate (TUDC) is a highly hydrophilic tertiary bile acid . Its primary targets include the endoplasmic reticulum (ER) and mitochondria . It also interacts with α5β1, a type of integrin .

Mode of Action

TUDC interacts with its targets primarily by modulating ER stress and mitochondrial dysfunction pathways . It exerts its effects by regulating and inhibiting the apoptotic cascade, reducing oxidative stress, protecting the mitochondria, producing an anti-neuroinflammatory action, and acting as a chemical chaperone to maintain the stability and correct folding of proteins .

Biochemical Pathways

TUDCA affects several biochemical pathways. It alleviates ER stress and stabilizes the unfolded protein response (UPR), contributing to its naming as a chemical chaperone . It also reduces oxidative stress, suppresses apoptosis, and decreases inflammation . Furthermore, it has been found to modulate mitochondrial membrane fluidity and normalize mitochondrial glutathione levels .

Result of Action

The molecular and cellular effects of TUDCA’s action are primarily cytoprotective and anti-apoptotic . It has been demonstrated to display potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases . It also has been shown to reduce the absorption of cholesterol in the small intestine, thereby reducing the body’s intake of dietary cholesterol and the body cholesterol content .

Action Environment

The action, efficacy, and stability of TUDC can be influenced by environmental factors. It’s worth noting that TUDCA is a naturally occurring hydrophilic bile acid that has been used for centuries in Chinese medicine , suggesting that it is stable and effective in a variety of environments.

Safety and Hazards

It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . Prolonged or repeated exposure should also be avoided .

Future Directions

TUDCA stands as a promising treatment for neurodegenerative diseases . It is envisaged that future disease-modifying medications will intervene on these pathways, although it is still unsettled whether single or multiple interventions are appropriate .

properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPNVUSIMGAJFC-JUWYWQLMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium tauroursodeoxycholate

CAS RN

6009-98-9, 35807-85-3
Record name Sodium taurochenodeoxycholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tauroursodeoxycholate sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035807853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 35807-85-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAURURSODIOL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X4JLR867N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.